2(1H)-Quinoxalinone, 5-bromo-
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Overview
Description
5-Bromoquinoxalin-2-ol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in various fields such as chemistry, biomedicine, and the chemical industry . The presence of a bromine atom at the 5th position and a hydroxyl group at the 2nd position makes 5-Bromoquinoxalin-2-ol a unique and valuable compound for scientific research and industrial applications .
Preparation Methods
The synthesis of 5-Bromoquinoxalin-2-ol can be achieved through several methods. One common synthetic route involves the condensation of 5-bromo-6-aminoquinoxaline with N,N-dimethyldichloromethylene immonium chloride in an organic solvent medium, followed by treatment with ethylenediamine . This method simplifies the technological process and allows for the preparation of the compound under mild conditions with a high yield . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
5-Bromoquinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert 5-Bromoquinoxalin-2-ol into other quinoxaline derivatives with altered properties.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include triethylene diamine (DABCO) as a catalyst and tetrahydrofuran as a solvent .
Scientific Research Applications
5-Bromoquinoxalin-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromoquinoxalin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death . For example, quinoxaline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in bacteria . This inhibition results in the stabilization of the enzyme-DNA complex, leading to DNA cleavage and bacterial cell death .
Comparison with Similar Compounds
5-Bromoquinoxalin-2-ol can be compared with other similar compounds such as:
Quinoxalin-2-ol: Lacks the bromine atom at the 5th position, resulting in different chemical and biological properties.
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Contains a pyrazolyl group at the 2nd position, making it an essential intermediate for drug synthesis.
Brimonidine Related Compound B: A thiourea derivative of 5-Bromoquinoxalin-2-ol, used in pharmaceutical applications.
The uniqueness of 5-Bromoquinoxalin-2-ol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
5-bromo-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMWNRZCGSHFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183801-93-6 |
Source
|
Record name | 5-Bromoquinoxalin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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